Cas no 52617-36-4 ((3aS,4R,7aS)-6-(hydroxymethyl)-5-[(1R)-4-hydroxy-1-methylbutyl]-3-methylidene-2-oxo-2,3,3a,4,7,7a-hexahydro-1-benzofuran-4-yl 2-methylprop-2-enoate)

(3aS,4R,7aS)-6-(hydroxymethyl)-5-[(1R)-4-hydroxy-1-methylbutyl]-3-methylidene-2-oxo-2,3,3a,4,7,7a-hexahydro-1-benzofuran-4-yl 2-methylprop-2-enoate structure
52617-36-4 structure
Product Name:(3aS,4R,7aS)-6-(hydroxymethyl)-5-[(1R)-4-hydroxy-1-methylbutyl]-3-methylidene-2-oxo-2,3,3a,4,7,7a-hexahydro-1-benzofuran-4-yl 2-methylprop-2-enoate
Numero CAS:52617-36-4
MF:C19H26O6
MW:350.406146526337
CID:1584159
PubChem ID:5458307
Update Time:2025-04-21

(3aS,4R,7aS)-6-(hydroxymethyl)-5-[(1R)-4-hydroxy-1-methylbutyl]-3-methylidene-2-oxo-2,3,3a,4,7,7a-hexahydro-1-benzofuran-4-yl 2-methylprop-2-enoate Proprietà chimiche e fisiche

Nomi e identificatori

    • (3aS,4R,7aS)-6-(hydroxymethyl)-5-[(1R)-4-hydroxy-1-methylbutyl]-3-methylidene-2-oxo-2,3,3a,4,7,7a-hexahydro-1-benzofuran-4-yl 2-methylprop-2-enoate
    • [(3aS,4R,7aS)-6-(hydroxymethyl)-5-[(2R)-5-hydroxypentan-2-yl]-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-4-yl] 2-methylprop-2-enoate
    • Eriolanin
    • [3aalpha,4alpha,5(S*),7aalpha]-(-)- 2,3,3a,4,7,7a-Hexahydro-6-(hydroxymethyl)-5-(4-hydroxy-1-methylbutyl)-3-methylene-2-oxo-4-benzofuranyl ester 2-methyl-2-propenoic acid
    • NSC144152
    • DTXSID80419999
    • 52617-36-4
    • Inchi: 1S/C19H26O6/c1-10(2)18(22)25-17-15(11(3)6-5-7-20)13(9-21)8-14-16(17)12(4)19(23)24-14/h11,14,16-17,20-21H,1,4-9H2,2-3H3/t11-,14+,16+,17+/m1/s1
    • Chiave InChI: IIFHSDMQQLTWKZ-UMPQAUOISA-N
    • Sorrisi: O1C(C(=C)[C@@H]2[C@H](C([C@H](C)CCCO)=C(CO)C[C@H]12)OC(C(=C)C)=O)=O

Proprietà calcolate

  • Massa esatta: 350.17298
  • Massa monoisotopica: 350.17293854g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 25
  • Conta legami ruotabili: 8
  • Complessità: 617
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 4
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 0.402
  • Superficie polare topologica: 93.1Ų

Proprietà sperimentali

  • PSA: 93.06

(3aS,4R,7aS)-6-(hydroxymethyl)-5-[(1R)-4-hydroxy-1-methylbutyl]-3-methylidene-2-oxo-2,3,3a,4,7,7a-hexahydro-1-benzofuran-4-yl 2-methylprop-2-enoate Letteratura correlata

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